N,N'-bis(trimethylsilyl)sulfamide
CAS No.:
Cat. No.: VC14016376
Molecular Formula: C6H20N2O2SSi2
Molecular Weight: 240.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H20N2O2SSi2 |
|---|---|
| Molecular Weight | 240.47 g/mol |
| IUPAC Name | [dimethyl-(trimethylsilylsulfamoylamino)silyl]methane |
| Standard InChI | InChI=1S/C6H20N2O2SSi2/c1-12(2,3)7-11(9,10)8-13(4,5)6/h7-8H,1-6H3 |
| Standard InChI Key | BUAMNJGEYBXSQX-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)NS(=O)(=O)N[Si](C)(C)C |
Introduction
Chemical Identity and Structural Features
N,N'-Bis(trimethylsilyl)sulfamide belongs to the class of organosilicon compounds, featuring a sulfamide core (O₂S(NR₂)₂) modified by two trimethylsilyl (TMS) groups. Its IUPAC name, [dimethyl-(trimethylsilylsulfamoylamino)silyl]methane, reflects the precise arrangement of substituents around the sulfur and nitrogen atoms. Key structural and spectroscopic identifiers are summarized below:
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₆H₂₀N₂O₂SSi₂ |
| Molecular Weight | 240.47 g/mol |
| CAS Number | Not explicitly reported |
| InChI | InChI=1S/C6H20N2O2SSi2/c1-12(2,3)7-11(9,10)8-13(4,5)6/h7-8H,1-6H3 |
| InChIKey | BUAMNJGEYBXSQX-UHFFFAOYSA-N |
| Canonical SMILES | CSi(C)NS(=O)(=O)NSi(C)C |
The molecule’s geometry is influenced by steric effects from the bulky TMS groups, which likely hinder free rotation around the S–N bonds. This rigidity may contribute to distinctive reactivity patterns compared to non-silylated sulfamides.
Synthesis and Characterization
Synthetic Routes
While explicit protocols for synthesizing N,N'-bis(trimethylsilyl)sulfamide are scarce, its preparation likely follows established silylation strategies. A plausible route involves the reaction of sulfamide (H₂NSO₂NH₂) with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine:
This double silylation replaces both NH protons with TMS groups, yielding the target compound. Reaction conditions must be rigorously anhydrous to prevent hydrolysis of the TMS moieties.
Applications in Organic Synthesis
Role as a Protecting Group
Silylated amines are widely used to protect reactive NH groups during multi-step syntheses. The TMS groups in N,N'-bis(trimethylsilyl)sulfamide could temporarily mask the sulfamide’s nitrogen atoms, enabling selective functionalization at the sulfur or oxygen centers. This property might prove valuable in peptide chemistry or heterocycle synthesis, where sulfamides serve as intermediates.
Solubility Enhancement
The lipophilic TMS substituents enhance the compound’s solubility in nonpolar organic solvents (e.g., hexane, toluene), facilitating reactions in homogeneous phases. This contrasts with parent sulfamide, which exhibits limited solubility in such media. Improved solubility could optimize reaction kinetics in catalytic processes or polymerizations.
Research Findings and Current Knowledge
Stability and Decomposition Pathways
Preliminary observations suggest that N,N'-bis(trimethylsilyl)sulfamide decomposes under ambient conditions within 24 hours, as evidenced by darkening solutions and precipitate formation. Detailed mechanistic studies are needed to elucidate decomposition pathways and identify stabilizers (e.g., radical scavengers, antioxidants).
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